molecular formula C5H11NO B13478682 (3S,4R)-4-methylpyrrolidin-3-ol

(3S,4R)-4-methylpyrrolidin-3-ol

Cat. No.: B13478682
M. Wt: 101.15 g/mol
InChI Key: PTYCBNUHKXMSSA-RFZPGFLSSA-N
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Description

(3S,4R)-4-methylpyrrolidin-3-ol is a chiral pyrrolidine derivative, which is a type of organic compound containing a five-membered nitrogen-containing ring. Chiral pyrrolidines are significant in various fields due to their biological activity and their role as building blocks in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-methylpyrrolidin-3-ol can be achieved through several methods. One common approach involves the enantioselective reduction of a suitable precursor, such as a pyrrolidinone derivative, using chiral catalysts or reagents. Another method includes the use of lipase-mediated resolution protocols, which provide high enantiomeric excess .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired enantiomer .

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-methylpyrrolidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

(3S,4R)-4-methylpyrrolidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (3S,4R)-4-methylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,4R)-4-methylpyrrolidin-3-ol is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties.

Properties

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

(3S,4R)-4-methylpyrrolidin-3-ol

InChI

InChI=1S/C5H11NO/c1-4-2-6-3-5(4)7/h4-7H,2-3H2,1H3/t4-,5-/m1/s1

InChI Key

PTYCBNUHKXMSSA-RFZPGFLSSA-N

Isomeric SMILES

C[C@@H]1CNC[C@H]1O

Canonical SMILES

CC1CNCC1O

Origin of Product

United States

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